molecular formula C18H19N5OS B11004694 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B11004694
M. Wt: 353.4 g/mol
InChI Key: LFNOYBFMAINRGM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule combining a pyrazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring. Key structural features include:

  • Pyrazole moiety: Substituted with a phenyl group at position 1 and a cyclopropyl group at position 2.
  • Thiadiazole moiety: Substituted with an isopropyl group at position 3.
  • Molecular formula: C₁₈H₁₉N₅OS.
  • Molecular weight: 353.4 g/mol.

The compound exhibits stability under standard laboratory conditions and is soluble in organic solvents such as DMSO and ethanol.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

5-cyclopropyl-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H19N5OS/c1-11(2)17-20-21-18(25-17)19-16(24)15-10-14(12-8-9-12)22-23(15)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,21,24)

InChI Key

LFNOYBFMAINRGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiadiazole moiety, and the coupling of the cyclopropyl and phenyl groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-thiadiazole hybrids. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Structural Differences Biological Activity
Target Compound C₁₈H₁₉N₅OS Pyrazole (Ph, cyclopropyl), Thiadiazole (isopropyl) Baseline structure Enzyme inhibition (potential antimicrobial/anticancer)
3-(3-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide C₁₇H₁₇ClN₄O₂S Pyrazole (3-Cl-Ph, methyl), Thiadiazole (tetrahydrofuran) Chlorophenyl group and tetrahydrofuran substituent Enhanced antimicrobial activity due to Cl substituent
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide C₁₅H₁₅ClN₄O₂S Pyrazole (3-Cl-Ph, methyl), Thiadiazole (methoxymethyl) Methoxymethyl group instead of isopropyl Improved solubility; altered electronic properties
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₈H₂₁N₅OS Pyrazole (thiophene, methyl), Thiadiazole (cyclohexyl) Thiophene ring and cyclohexyl group Increased lipophilicity; potential CNS activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide C₁₂H₁₇N₅O₂S₂ Pyrazole (methoxy, methyl), Thiadiazole (isopropylthio) Isopropylthio and methoxy groups Enhanced metabolic stability due to sulfur linkage

Key Observations

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl derivatives) enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic groups (e.g., cyclohexyl, isopropyl) improve membrane permeability but reduce aqueous solubility .
  • Methoxy/methoxymethyl groups balance solubility and electronic effects, making them favorable for oral bioavailability .

Tetrahydrofuran substituents (as in ) add conformational rigidity, possibly improving binding affinity.

Biological Activity Trends :

  • Pyrazole-thiadiazole hybrids consistently show enzyme inhibition (e.g., kinase, protease) due to their ability to mimic nucleotide or peptide motifs .
  • Chlorinated derivatives exhibit stronger antimicrobial effects, while lipophilic analogs (e.g., cyclohexyl) may target intracellular pathogens or CNS disorders .

Biological Activity

3-Cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole ring and a thiadiazole moiety. These characteristics suggest significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C₁₈H₂₃N₅O₁S
  • Molecular Weight : Approximately 353.4 g/mol

The compound's structure includes functional groups that enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of pyrazoles and thiadiazoles exhibit diverse biological activities. The specific compound under study has shown promise in several areas:

Anticancer Activity

Preliminary studies have indicated that compounds similar to 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown that related pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

  • Activity Against Bacteria and Fungi : Similar compounds have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing moderate to high efficacy.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli200 μg/mL
Candida albicans150 μg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Inhibition of Cytokine Production : Studies indicate that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cell cultures.

Interaction Studies

Understanding how 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide interacts with biological targets is crucial:

  • Target Identification : Interaction studies suggest the compound may target specific enzymes involved in inflammatory responses and cancer progression.
Biological Target IC₅₀ Value
p38 MAPK53 nM
TNFα Production820 nM

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